molecular formula C7HBr2F2N B13670594 2,6-Dibromo-3,5-difluorobenzonitrile

2,6-Dibromo-3,5-difluorobenzonitrile

Cat. No.: B13670594
M. Wt: 296.89 g/mol
InChI Key: KUYGIWDOHKABCY-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-difluorobenzonitrile (CAS: 1806306-17-1) is a polyhalogenated aromatic compound with the molecular formula C₈H₃Br₂F₂N and a molecular weight of 310.92 g/mol . It features a benzonitrile core substituted with bromine atoms at the 2- and 6-positions and fluorine atoms at the 3- and 5-positions. This arrangement creates a symmetric structure, which influences its reactivity, physical properties, and applications in synthetic chemistry. The compound is primarily utilized as a precursor in the synthesis of functionalized heterocycles and pharmaceuticals due to its electron-withdrawing substituents, which enhance electrophilic substitution reactions .

Properties

Molecular Formula

C7HBr2F2N

Molecular Weight

296.89 g/mol

IUPAC Name

2,6-dibromo-3,5-difluorobenzonitrile

InChI

InChI=1S/C7HBr2F2N/c8-6-3(2-12)7(9)5(11)1-4(6)10/h1H

InChI Key

KUYGIWDOHKABCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)C#N)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,5-difluorobenzonitrile typically involves halogenation reactions. One common method involves the bromination of 2,6-difluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,5-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products Formed

Scientific Research Applications

2,6-Dibromo-3,5-difluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,5-difluorobenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the halogen atoms can participate in halogen bonding or other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

4-Bromo-2,6-difluorobenzonitrile (CAS: 123843-67-4)
  • Molecular Formula : C₇H₂BrF₂N
  • Molecular Weight : 250.00 g/mol
  • Key Differences: The bromine atom is at the 4-position instead of the 2- and 6-positions.
  • Applications : Used in agrochemical intermediates but less commonly in medicinal chemistry due to its lower symmetry and stability .
5-Bromo-2,3-difluorobenzonitrile
  • Molecular Formula : C₇H₂BrF₂N
  • Molecular Weight : 250.00 g/mol
  • Key Differences : Bromine at the 5-position and fluorine at 2 and 3. The meta-fluorine substituents decrease electron withdrawal at the para-position, altering reactivity in cross-coupling reactions .
3,5-Dibromo-4-hydroxybenzonitrile
  • Molecular Formula: C₇H₃Br₂NO
  • Molecular Weight : 307.92 g/mol
  • Key Differences : Hydroxyl group at the 4-position introduces hydrogen-bonding capability, increasing solubility in polar solvents. Bromine atoms at 3 and 5 positions reduce symmetry compared to the target compound .

Pyridine-Based Analogs

2,6-Dibromo-3,5-difluoropyridine
  • Molecular Formula : C₅HBr₂F₂N
  • Molecular Weight : 291.88 g/mol
  • Key Differences : Replaces the benzene ring with a pyridine ring. The nitrogen atom in the pyridine ring enhances electron-deficient character, making it more reactive toward nucleophilic substitution. X-ray studies reveal a "fishbone" stacking arrangement in crystals due to Br···O interactions .
4-Lithio-2,6-dibromo-3,5-difluoropyridine
  • Molecular Formula : C₅HBr₂F₂LiN
  • Key Differences : Lithium at the 4-position enables facile functionalization via lithium-halogen exchange. This precursor is critical for synthesizing complex heterocycles, such as 2,6-dibromo-3,5-difluoro(4-pyridyl)methyl phenyl ketone, which exhibits unique crystallographic packing .

Functional Group Variants

2,6-Dibromo-4-nitroaniline
  • Molecular Formula : C₆H₄Br₂N₂O₂
  • Molecular Weight : 327.92 g/mol
  • Key Differences: Nitro and amine groups replace fluorine and nitrile.
2,6-Dibromo-3,5-difluorophenylacetonitrile
  • Molecular Formula : C₈H₃Br₂F₂N
  • Molecular Weight : 310.92 g/mol
  • Key Differences : An additional methylene group (-CH₂-) links the nitrile to the aromatic ring. This increases molecular flexibility but reduces thermal stability compared to the target compound .

Physicochemical and Reactivity Comparisons

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
2,6-Dibromo-3,5-difluorobenzonitrile 310.92 Not reported ~2.33 (predicted)
4-Bromo-2,6-difluorobenzonitrile 250.00 ~300 (estimated) ~1.85 (predicted)
2,6-Dibromo-3,5-difluorophenylacetonitrile 310.92 Not reported ~2.30 (predicted)

Reactivity Trends

  • Electrophilic Substitution : The target compound’s electron-withdrawing groups (Br, F, CN) deactivate the ring, directing substitutions to the remaining activated positions (e.g., para to fluorine). In contrast, 2,6-dibromo-3,5-difluoropyridine undergoes nucleophilic displacement of bromine due to the pyridine ring’s electron deficiency .
  • Lithium-Halogen Exchange : 4-Lithio-2,6-dibromo-3,5-difluoropyridine reacts with electrophiles (e.g., acetyl chloride) to yield bifunctional derivatives, demonstrating superior utility in stepwise functionalization compared to benzonitrile analogs .

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